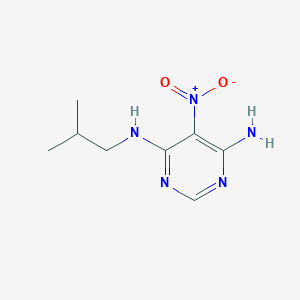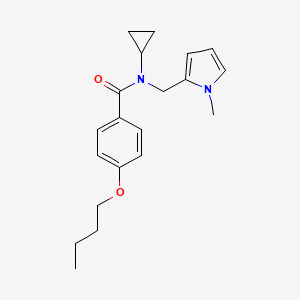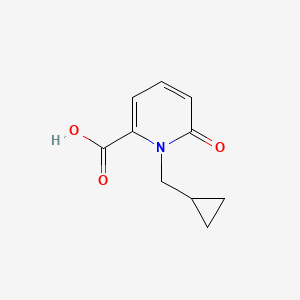
2(3H)-Thiazolone, 4-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-thiazolones are a class of organic compounds that contain a thiazolone backbone with an amino group attached . They are part of a larger class of thiazole derivatives, which are heterocyclic compounds that have been found in various bioactive compounds .
Synthesis Analysis
The synthesis of thiazolone derivatives often involves the reaction of an alpha-halo ketone or alpha-halo aldehyde with thiourea or thioamide . The resulting compound can then be further functionalized to introduce the amino group .Molecular Structure Analysis
Thiazolones have a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom . The amino group is typically attached to one of the carbon atoms in the ring .Chemical Reactions Analysis
Thiazolone derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The specific reactions and their outcomes depend on the exact structure of the thiazolone derivative and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure . For example, the presence of an amino group can affect a compound’s solubility, acidity/basicity, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Thiadiazole derivatives, including those related to "2(3H)-Thiazolone, 4-amino-", have been extensively studied for their antimicrobial properties. For instance, 2-amino-1,3,4-thiadiazole derivatives demonstrate promising antimicrobial activities, outperforming some standard drugs in certain cases. These compounds are considered potential scaffolds for future drug synthesis due to their broad spectrum of pharmacological activities and higher antimicrobial activity compared to standard drugs Serban et al., 2018.
Anticorrosive Applications
Derivatives of "2(3H)-Thiazolone, 4-amino-" have shown significant potential as corrosion inhibitors. For example, 2-amino-4-methyl-thiazole has been demonstrated to effectively protect mild steel in HCl solution, acting as a corrosion inhibitor by forming a barrier film on the metal surface Yüce et al., 2014.
Anti-inflammatory and Analgesic Activities
Thiazole derivatives have also been synthesized and evaluated for their potential anti-inflammatory and analgesic properties. A notable example includes the synthesis of 4-benzyl-1,3-thiazole derivatives, which were designed using an analogue-based drug design approach and showed significant anti-inflammatory activity Sharma et al., 2009.
Anticancer Activity
The anticancer potential of "2(3H)-Thiazolone, 4-amino-" related compounds is a significant area of research. Various 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been designed and synthesized, exhibiting good fungicidal and antivirus activities, with some showing notable effects against specific cancer cell lines Fengyun et al., 2015.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H,4H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUIJKJJGXAGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Thiazolone, 4-amino- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)
![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)


![N-({1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2676539.png)



![Tert-butyl 3-(2-oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2676546.png)
